molecular formula C22H19ClN4O3 B6549205 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-93-6

3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6549205
CAS No.: 921851-93-6
M. Wt: 422.9 g/mol
InChI Key: IBOWKPBTLSKYAI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold that combines pyrrole and pyrimidine rings. Its structure features a 4-chlorophenyl substituent at position 3, a 3,4-dimethylphenyl carboxamide group at position 7, and a methyl group at position 5. The 2,4-dioxo moieties contribute to hydrogen-bonding interactions, which may influence its solubility and binding affinity to biological targets.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-12-4-7-15(10-13(12)2)24-20(28)17-11-26(3)19-18(17)25-22(30)27(21(19)29)16-8-5-14(23)6-9-16/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOWKPBTLSKYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H19ClN4O2
  • Molecular Weight : 394.84 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Anticancer Activity

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 11 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
DoxorubicinHeLa2.29
Target CompoundHeLa11
Other DerivativesVarious0.69 - 11

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes. It is particularly noted for its inhibitory action against acetylcholinesterase (AChE) and urease. In studies involving structural modifications and docking simulations, it was found that certain derivatives displayed strong binding affinities to these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease due to AChE inhibition .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetInhibition TypeReference
Target CompoundAChEStrong Inhibitor
Target CompoundUreaseStrong Inhibitor

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Docking studies have illustrated how the compound binds effectively to active sites of enzymes and receptors involved in cancer proliferation and neurodegenerative diseases .

Case Studies

  • Anticancer Screening : A multicenter study screened a library of compounds similar to the target compound on multicellular spheroids to evaluate their anticancer efficacy. The results indicated that modifications in the pyrrolopyrimidine structure significantly enhanced cytotoxicity against various cancer types .
  • Neuroprotective Studies : Another study explored the neuroprotective effects of pyrrolopyrimidine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive functions through AChE inhibition .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Hydrogen Bond Acceptors
Target Compound 479.90 3.8 0.12 (DMSO) 5
Compound 6 290.75 2.1 2.5 (Water, HCl salt) 4
Ethyl Ester Derivative 549.10 5.2 0.08 (DMSO) 4

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